molecular formula C16H25NS2 B13006438 3-(tert-Butylthio)-6-(cyclohexylthio)-2-methylpyridine

3-(tert-Butylthio)-6-(cyclohexylthio)-2-methylpyridine

Cat. No.: B13006438
M. Wt: 295.5 g/mol
InChI Key: OLTXLKFGHIGYEY-UHFFFAOYSA-N
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Description

3-(tert-Butylthio)-6-(cyclohexylthio)-2-methylpyridine is a complex organic compound characterized by the presence of tert-butylthio and cyclohexylthio groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butylthio)-6-(cyclohexylthio)-2-methylpyridine typically involves the introduction of tert-butylthio and cyclohexylthio groups to a pyridine ring. One common method involves the use of tert-butylthiol and cyclohexylthiol as starting materials. The reaction is often catalyzed by a base such as potassium tert-butoxide in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butylthio)-6-(cyclohexylthio)-2-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(tert-Butylthio)-6-(cyclohexylthio)-2-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(tert-Butylthio)-6-(cyclohexylthio)-2-methylpyridine involves its interaction with molecular targets such as enzymes or receptors. The presence of sulfur-containing groups can enhance its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(tert-Butylthio)-2-cyanopyridine
  • 3-(tert-Butylthio)-1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethylpropanoic acid

Uniqueness

3-(tert-Butylthio)-6-(cyclohexylthio)-2-methylpyridine is unique due to the presence of both tert-butylthio and cyclohexylthio groups on the same pyridine ring.

Biological Activity

3-(tert-Butylthio)-6-(cyclohexylthio)-2-methylpyridine (CAS Number: 1355175-65-3) is a sulfur-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula: C₁₅H₁₉S₂N
  • Molecular Weight: 295.5 g/mol
  • Structure: The compound features a pyridine ring substituted with tert-butylthio and cyclohexylthio groups, which may influence its biological interactions.

Biological Activity Overview

Research indicates that compounds containing sulfur substituents on pyridine rings can exhibit a range of biological activities, including:

  • Antimicrobial Activity: Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting potential for use as antimicrobial agents.
  • Anti-inflammatory Properties: The presence of sulfur may enhance the ability of these compounds to modulate inflammatory pathways.
  • Antitumor Effects: Some derivatives have shown promise in inhibiting tumor growth through various mechanisms.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in key metabolic pathways, impacting cell proliferation and survival.
  • Receptor Modulation: It may act as a modulator for various receptors, influencing signal transduction processes related to inflammation and cancer.
  • Antioxidant Activity: Compounds with similar structures have been noted for their ability to scavenge free radicals, potentially reducing oxidative stress in cells.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryModulation of cytokine release
AntitumorInhibition of cell proliferation in vitro

Table 2: Comparison with Related Compounds

Compound NameStructure FeaturesBiological Activity
This compoundtert-butylthio and cyclohexylthio groupsAntimicrobial, anti-inflammatory
1-(6-(tert-Butylthio)-4-methylpyridin-3-yl)propan-1-olPyridine with propan-1-ol moietyAntitumor
2-(2-(tert-butylthio)pyridin-3-yl)piperidinContains piperidine ringAntimicrobial

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various pyridine derivatives, including those similar to this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the specific derivative tested .

Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation, compounds structurally related to this compound were shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that the compound could have therapeutic potential in treating inflammatory diseases .

Case Study 3: Antitumor Activity
In vitro studies demonstrated that certain derivatives inhibited the proliferation of cancer cell lines (e.g., MCF-7 breast cancer cells) at concentrations as low as 25 µM. The mechanism was attributed to cell cycle arrest and induction of apoptosis .

Properties

Molecular Formula

C16H25NS2

Molecular Weight

295.5 g/mol

IUPAC Name

3-tert-butylsulfanyl-6-cyclohexylsulfanyl-2-methylpyridine

InChI

InChI=1S/C16H25NS2/c1-12-14(19-16(2,3)4)10-11-15(17-12)18-13-8-6-5-7-9-13/h10-11,13H,5-9H2,1-4H3

InChI Key

OLTXLKFGHIGYEY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)SC2CCCCC2)SC(C)(C)C

Origin of Product

United States

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